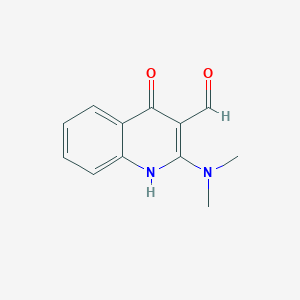

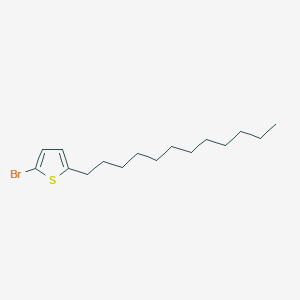

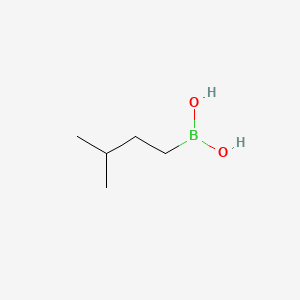

![molecular formula C14H9NO B1283429 10H-Benzofuro[3,2-b]indole CAS No. 248-66-8](/img/structure/B1283429.png)

10H-Benzofuro[3,2-b]indole

Übersicht

Beschreibung

10H-Benzofuro[3,2-b]indole (BFI) is a chemical compound that belongs to the heterocyclic organic compound class. The compound is composed of a benzofuran framework coupled with an indole ring, resulting in a polycyclic aromatic compound with varied biological properties. It contains a total of 28 bonds, including 19 non-H bonds, 19 multiple bonds, 19 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 2 nine-membered rings, 2 twelve-membered rings, 1 Pyrrole, and 1 Furane .

Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions

10H-Benzofuro[3,2-b]indole: is a versatile scaffold in multicomponent reactions (MCRs), which are pivotal in constructing complex organic compounds. MCRs involving indole derivatives have been extensively studied for their efficiency in synthesizing diverse heterocyclic compounds. The incorporation of 10H-Benzofuro[3,2-b]indole in MCRs can lead to the development of new polycyclic structures with potential chemical and biomedical relevance .

Cycloaddition Reactions

The indole moiety is a key player in cycloaddition reactions, which are atom-economical and considered green reactions. 10H-Benzofuro[3,2-b]indole can be used as a building block in these reactions to synthesize various heterocyclic frameworks such as cyclohepta[b]indoles and tetrahydrocarbazoles. These frameworks are significant in the synthesis of natural products and bioactive molecules .

Biological Activity

Indole derivatives, including 10H-Benzofuro[3,2-b]indole , are known for their biological and pharmaceutical activities. They are often used in the design of compounds with potential anti-HIV properties through molecular docking studies. The structural complexity of 10H-Benzofuro[3,2-b]indole makes it a valuable candidate for the development of novel therapeutic agents .

Material Science

In the field of material science, 10H-Benzofuro[3,2-b]indole derivatives can be utilized in the development of new materials with unique properties. For instance, the nitration of 10H-Benzofuro[3,2-b]indole can lead to the creation of compounds with potential applications in electronic devices or as energetic materials .

Organic Synthesis

10H-Benzofuro[3,2-b]indole: serves as an important intermediate in organic synthesis. Its incorporation into various synthetic routes allows for the construction of complex molecules that are otherwise challenging to synthesize. It’s particularly useful in the construction of benzofuran-thieno[3,2-b]indole-cored molecules, which have applications in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

10H-[1]benzofuro[3,2-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZIFFMSPJVFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569496 | |

| Record name | 10H-[1]Benzofuro[3,2-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Benzofuro[3,2-b]indole | |

CAS RN |

248-66-8 | |

| Record name | 10H-[1]Benzofuro[3,2-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 10H-Benzofuro[3,2-b]indole synthesized?

A1: 10H-Benzofuro[3,2-b]indoles can be synthesized through a cascade cyclization reaction. This involves reacting 2-[(2-azidophenyl)ethynyl]phenols with a base to promote benzofuran cyclization. This is followed by a rhodium(ii)-catalyzed C-H amination step, ultimately yielding the desired 10H-Benzofuro[3,2-b]indole structure. []

Q2: What are the structural characteristics of 10H-Benzofuro[3,2-b]indole?

A2: 10H-Benzofuro[3,2-b]indole derivatives, specifically those with nitro group substitutions, have been characterized through single-crystal X-ray diffraction. This technique provides insights into the three-dimensional arrangement of atoms within the molecule, revealing details about bond lengths, bond angles, and intermolecular interactions. []

Q3: Can 10H-Benzofuro[3,2-b]indole act as a donor molecule in TADF emitters?

A3: Yes, research has shown that 10H-Benzofuro[3,2-b]indole (BFI) can function as an effective donor unit in thermally activated delayed fluorescence (TADF) emitters. When coupled with an appropriate acceptor, like aryltriazine, BFI-based emitters exhibit interesting photophysical and electroluminescence properties. The electronegativity of the heteroatom within the BFI scaffold plays a crucial role in influencing the singlet-triplet energy splitting and overall TADF mechanism of these compounds. []

Q4: How does the structure of 10H-Benzofuro[3,2-b]indole derivatives influence their interaction with BKCa channels?

A4: Research indicates that certain derivatives of 10H-Benzofuro[3,2-b]indole, particularly those containing chlorine and trifluoromethyl substituents, can significantly potentiate the activity of large-conductance calcium-activated potassium (BKCa) channels. This potentiation arises from the binding of these derivatives to a specific pocket located within the outer vestibule of the BKCa channel. This binding interaction stabilizes the channel's open conformation, thereby enhancing its activity. []

Q5: Are there any known energetic derivatives of 10H-Benzofuro[3,2-b]indole?

A5: Yes, 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) is an energetic derivative synthesized from 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) in N,N-dimethylformamide (DMF) solution. The presence of nitro groups significantly impacts its energetic properties and thermal stability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

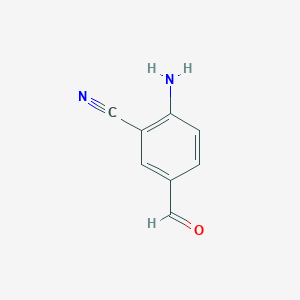

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)